1-(allyloxy)-1H-imidazole
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Overview
Description
1-(Allyloxy)-1H-imidazole is an organic compound that features an imidazole ring substituted with an allyloxy group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the allyloxy group in this compound introduces unique chemical properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that allyl groups, which are part of the 1-(allyloxy)-1h-imidazole structure, are often involved in reactions with a variety of biological targets .
Mode of Action
Allyl groups are known to participate in various chemical reactions, which could potentially influence their interaction with biological targets
Biochemical Pathways
Allyl groups are known to participate in various chemical reactions, which could potentially influence a variety of biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential biological effects .
Result of Action
It is known that allyl groups can participate in various chemical reactions, potentially leading to a variety of biological effects .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(allyloxy)-1H-imidazole typically involves the reaction of imidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
Imidazole+Allyl BromideK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Epoxides: Formed from the oxidation of the allyloxy group.
Aldehydes: Resulting from further oxidation of the epoxides.
Imidazolines: Formed from the reduction of the imidazole ring.
Substituted Imidazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-(Allyloxy)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of imidazole derivatives.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(Allyloxy)-4-propoxybenzene: Known for its insect repellent properties.
1,4-Diallyloxybenzene: Exhibits similar reactivity due to the presence of allyloxy groups.
1,4-Dipropoxybenzene: Shares structural similarities but with different alkoxy groups.
Uniqueness
1-(Allyloxy)-1H-imidazole is unique due to the presence of both the imidazole ring and the allyloxy group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-prop-2-enoxyimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-9-8-4-3-7-6-8/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDKQMTLFEFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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